1-Methylazepane-4-carbaldehyde
Description
1-Methylazepane-4-carbaldehyde is a seven-membered nitrogen-containing heterocyclic compound (azepane) with a methyl group at the 1-position and a carbaldehyde functional group at the 4-position. The azepane ring, a saturated seven-membered ring, confers unique conformational flexibility compared to smaller heterocycles like piperidine (six-membered) or pyrazole (five-membered). The aldehyde group at position 4 makes it a reactive intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands.
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-methylazepane-4-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-9-5-2-3-8(7-10)4-6-9/h7-8H,2-6H2,1H3 |
InChI Key |
WZYLRELFBWKGLY-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(CC1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methylazepane-4-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-methylazepane with a formylating agent such as Vilsmeier-Haack reagent (a combination of DMF and POCl3). The reaction typically occurs under mild conditions, yielding the desired aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 1-Methylazepane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or hydrazones when reacted with amines or hydrazines, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Primary amines, hydrazines
Major Products:
Oxidation: 1-Methylazepane-4-carboxylic acid
Reduction: 1-Methylazepane-4-methanol
Substitution: Imines, hydrazones
Scientific Research Applications
1-Methylazepane-4-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-methylazepane-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. Additionally, the compound may participate in redox reactions, influencing cellular redox balance.
Comparison with Similar Compounds
Table 1: Structural Comparison of 1-Methylazepane-4-carbaldehyde and Analogous Compounds
Key Observations :
- Aldehyde Reactivity : The aldehyde in this compound is likely more nucleophilic than in pyrazole derivatives due to the electron-donating methyl group and azepane’s saturated structure. In contrast, pyrazole-4-carbaldehydes may exhibit reduced reactivity due to electron-withdrawing substituents like benzoyl groups .
- Synthetic Complexity : Piperidine derivatives often require protective-group strategies and multi-step syntheses , whereas cyclohexane-carbaldehydes achieve high yields (69–84%) via streamlined methods . Azepane systems may face challenges in regioselective functionalization due to their larger ring size.
Research Findings :
- Pyrazole-4-carbaldehydes : Demonstrated antioxidant and anti-inflammatory activities, with IC₅₀ values comparable to standard drugs like ascorbic acid . The aldehyde group may participate in Schiff base formation, enhancing bioactivity.
- Cyclohexane-carbaldehydes : High-yield syntheses (e.g., 84% via Grignard addition/oxidation) highlight their utility as building blocks for fragrances or polymers .
- Piperidine Derivatives : N-substituted piperidinyl compounds are widely used in CNS drug design due to their rigidity and metabolic stability, but their synthesis is often labor-intensive .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
